3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine
Overview
Description
3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is an organic compound that features a pyridine ring substituted with a fluorinated nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine typically involves the nucleophilic substitution reaction of 4-fluoro-2-nitrophenol with a suitable pyridine derivative. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 3-((4-Amino-2-nitrophenoxy)methyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Coupling: Biaryl or diaryl compounds.
Scientific Research Applications
3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chloro-2-nitrophenoxy)methyl)pyridine
- 3-((4-Bromo-2-nitrophenoxy)methyl)pyridine
- 3-((4-Methyl-2-nitrophenoxy)methyl)pyridine
Uniqueness
3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and can enhance the compound’s stability and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s strong electron-withdrawing effect can also influence the compound’s interactions with biological targets, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
3-[(4-fluoro-2-nitrophenoxy)methyl]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-10-3-4-12(11(6-10)15(16)17)18-8-9-2-1-5-14-7-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHIGORQJFLNFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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